

A Comparative Preclinical Analysis of S4 (Andarine) and SLC-0111 (U-104)

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Compound of Interest					
Compound Name:	CAIX Inhibitor S4				
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For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative overview of the preclinical data for two investigational compounds, S4 (Andarine) and SLC-0111 (U-104). While both have been subject to preclinical evaluation, they possess fundamentally different mechanisms of action and are being explored for distinct therapeutic applications. This document aims to objectively present their individual preclinical performance, supported by experimental data, to aid in research and development decisions.

Executive Summary

S4, also known as Andarine, is a selective androgen receptor modulator (SARM) investigated for its potential in treating muscle wasting, osteoporosis, and benign prostatic hyperplasia.[1][2] [3] Its mechanism revolves around tissue-selective activation of the androgen receptor, promoting anabolic effects in muscle and bone while minimizing androgenic effects in tissues like the prostate.[1][2][4] More recent preclinical studies have also explored its anti-cancer properties.[5][6][7]

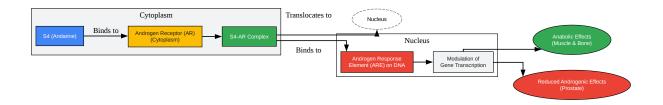
SLC-0111, also known as U-104, is a first-in-class, potent, and selective inhibitor of carbonic anhydrase IX (CAIX).[8][9] CAIX is a cell surface enzyme highly expressed in many solid tumors in response to hypoxia, and it plays a crucial role in promoting cancer cell survival, proliferation, and metastasis by regulating intra- and extracellular pH.[8] Preclinical studies have demonstrated the anti-tumor efficacy of SLC-0111 in various cancer models, both as a monotherapy and in combination with conventional chemotherapies.[8][10][11]



This guide will delve into the preclinical data for each compound, focusing on their distinct therapeutic areas: S4's effects on muscle and bone, and the anti-cancer activities of both S4 and SLC-0111.

Section 1: S4 (Andarine) - Preclinical Profile Mechanism of Action

S4 is a non-steroidal, orally bioavailable SARM that binds with high affinity to the androgen receptor (AR).[1][2] Unlike traditional anabolic steroids, S4 exhibits tissue-selective agonism. It acts as a full agonist in anabolic tissues like skeletal muscle and bone, promoting growth and strength.[4][12] Conversely, it demonstrates partial agonist activity in androgenic tissues such as the prostate, potentially reducing the risk of adverse effects associated with conventional androgens.[4][13]



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S4 (Andarine) Mechanism of Action

Preclinical Efficacy in Muscle Wasting and Osteoporosis Models

Preclinical studies in rodent models have demonstrated S4's efficacy in improving muscle mass and strength, as well as bone mineral density.



Parameter	Model	Treatment	Key Findings	Reference
Muscle Mass & Strength	Orchidectomized (castrated) rats	S4 (3 and 10 mg/kg) vs. Dihydrotestoster one (DHT) (3 mg/kg)	S4 restored soleus muscle mass and strength and levator ani muscle mass to levels seen in intact animals, comparable to DHT.	[14]
Prostate Weight	Orchidectomized (castrated) rats	S4 (3 mg/kg) vs. DHT (3 mg/kg)	DHT stimulated prostate weight to over 2-fold that of intact controls, while S4 returned it to only 16% of control levels.	[14]
Bone Mineral Density	Ovariectomized rats	S4	Prevented bone loss, increased bone mineral density, and improved bone strength.	[12][15]
Body Composition	Ovariectomized rats	S4	Maintained bone mineral density and increased bone strength while lowering body fat.	[12][15]

Preclinical Anti-Cancer Activity



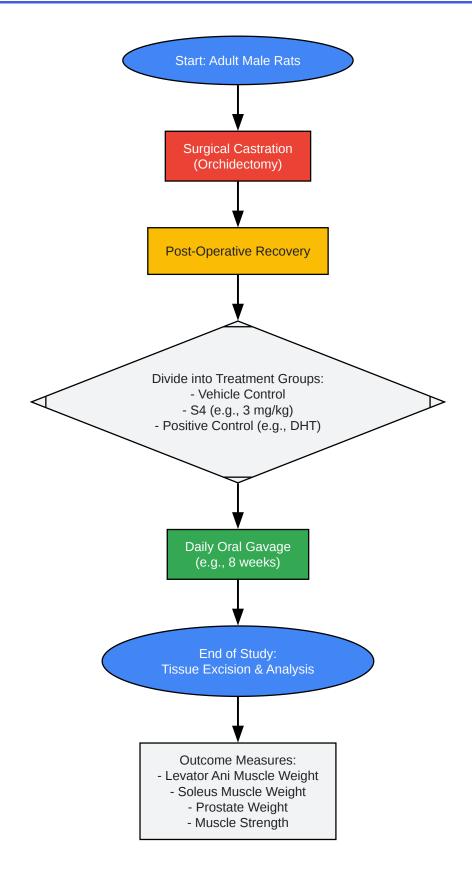
Recent in vitro studies have suggested that S4 may possess anti-cancer properties in various cancer cell lines.

Cancer Type	Cell Lines	Key Findings	Reference
Hepatocellular Carcinoma (HCC)	HEP-3B, SK-HEP-1	S4 significantly impaired HCC growth, migration, and proliferation, and induced apoptosis by inhibiting the PI3K/AKT/mTOR signaling pathway.	[5]
Pancreatic Cancer	MIA-PaCa-2	S4 repressed pancreatic cancer cell growth and proliferation via cell cycle arrest at the G0/G1 phase.	[6]
Breast Cancer	MCF-7, MDA-MB-231	S4 reduced cell viability, suppressed clonogenicity and migration, promoted apoptosis, and induced cell cycle arrest.	[7][16]

Experimental Protocols: Castrated Male Rat Model

A common preclinical model to evaluate the efficacy of SARMs like S4 involves the use of castrated rats to mimic a state of androgen deficiency.





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Workflow for a Castrated Rat Model Study

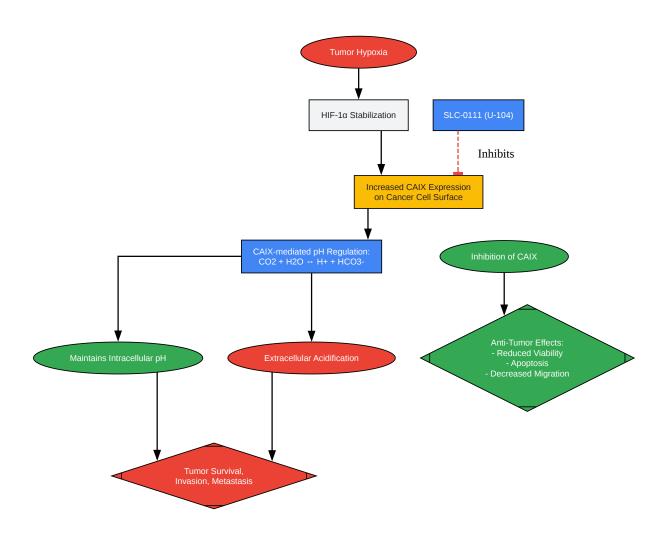




Section 2: SLC-0111 (U-104) - Preclinical Profile Mechanism of Action

SLC-0111 is a potent inhibitor of carbonic anhydrase IX (CAIX) and XII (CAXII), with significantly lower activity against cytosolic isoforms CA I and CA II.[9][17] CAIX is a transmembrane enzyme that is minimally expressed in normal tissues but is highly upregulated in various solid tumors in response to hypoxia.[8] By catalyzing the reversible hydration of carbon dioxide to bicarbonate and protons, CAIX helps maintain a neutral intracellular pH favorable for cancer cell survival while contributing to an acidic extracellular microenvironment that promotes tumor invasion and metastasis.[8] SLC-0111's inhibition of CAIX disrupts this pH regulation, leading to anti-tumor effects.[18][19]





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SLC-0111 (U-104) Mechanism of Action

Preclinical Efficacy in Cancer Models



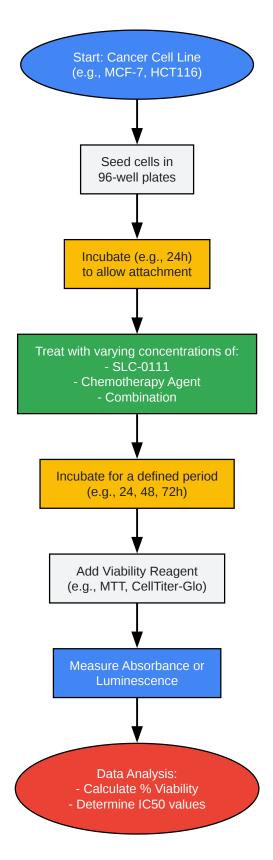
SLC-0111 has demonstrated significant anti-tumor activity in a variety of preclinical cancer models, both as a single agent and in combination with other therapies.

Parameter	Model	Treatment	Key Findings	Reference
Enzyme Inhibition (Ki)	In vitro enzyme assay	SLC-0111	Potent inhibitor of CAIX (Ki = 45.1 nM) and CAXII (Ki = 4.5 nM).	[9]
Tumor Growth	Orthotopic MDA- MB-231 breast cancer mouse model	SLC-0111 (19 and 38 mg/kg, daily)	Significantly inhibited primary tumor growth.	[9]
Metastasis	4T1 experimental metastasis mouse model	SLC-0111 (19 mg/kg, daily)	Inhibited the formation of metastases.	[9]
Combination Therapy	A375-M6 melanoma cells	SLC-0111 + Dacarbazine/Te mozolomide	Potentiated the cytotoxicity of the chemotherapeuti c agents.	[10][11]
Combination Therapy	MCF7 breast cancer cells	SLC-0111 + Doxorubicin	Increased the cytotoxic effect of doxorubicin.	[10][11][20]
Combination Therapy	HCT116 colorectal cancer cells	SLC-0111 + 5- Fluorouracil	Enhanced the cytostatic activity of 5-Fluorouracil.	[10][11][20]
Cell Viability & Migration	Hepatoblastoma (HUH6) cells	SLC-0111 (100 μM)	Decreased cell viability and reduced cell motility.	[21][22]

Experimental Protocols: In Vitro Cell Viability Assay



A fundamental method to assess the anti-cancer effects of a compound like SLC-0111 is the in vitro cell viability assay.





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Workflow for an In Vitro Cell Viability Assay

Comparative Summary and Conclusion

Direct preclinical comparisons between S4 and SLC-0111 are not available due to their distinct mechanisms of action and primary therapeutic targets.

- S4 (Andarine) shows promise in preclinical models for its anabolic effects on muscle and bone, with a favorable safety profile concerning androgenic tissues like the prostate. Its emerging anti-cancer activity in vitro suggests a potential for broader therapeutic applications, although this is a more recent area of investigation.
- SLC-0111 (U-104) has a well-defined role as a CAIX inhibitor with significant preclinical
 evidence supporting its anti-tumor and anti-metastatic effects, particularly in the context of
 hypoxic solid tumors. Its ability to sensitize cancer cells to conventional chemotherapy is a
 key finding from these studies.

In conclusion, S4 and SLC-0111 represent two different approaches to drug development. S4 modulates an endocrine pathway to achieve tissue-selective anabolic effects, while SLC-0111 targets a tumor-specific enzyme that is critical for cancer cell adaptation to the tumor microenvironment. The choice between these or similar compounds for further development would depend entirely on the therapeutic indication of interest. The preclinical data for both, within their respective fields, demonstrate compelling activity that warrants further investigation.

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